3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide
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Overview
Description
3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a morpholinopyrimidine moiety and a butanamide group
Preparation Methods
The synthesis of 3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide typically involves multiple steps, including the formation of the morpholinopyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 4-methyl-6-morpholinopyrimidine with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinopyrimidine moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes and protein interactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and growth .
Comparison with Similar Compounds
3-methyl-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)butanamide can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
The uniqueness of this compound lies in its specific structural features and the resulting biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H27N5O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C20H27N5O2/c1-14(2)12-19(26)22-16-4-6-17(7-5-16)23-20-21-15(3)13-18(24-20)25-8-10-27-11-9-25/h4-7,13-14H,8-12H2,1-3H3,(H,22,26)(H,21,23,24) |
InChI Key |
ACOSIEYIBZNZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)N3CCOCC3 |
Origin of Product |
United States |
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